N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Dimethylpropanoyl Group: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole core but lacks the dimethylpropanoyl group.
N-methylindole-3-carboxamide: Similar structure but with different substituents on the indole ring.
Uniqueness
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the dimethylpropanoyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
WFZNQMMEXJCHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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